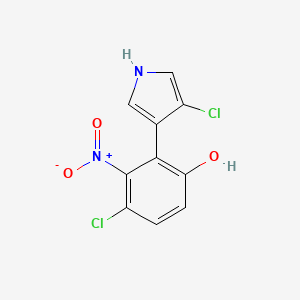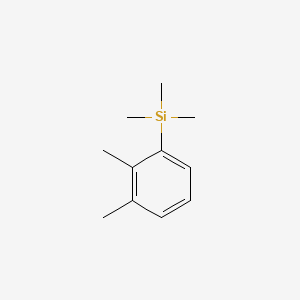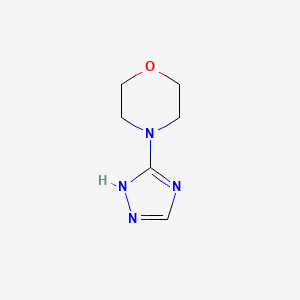
(2R,3R,4S,5S)-2,3,4,5-tetrakis(trimethylsilyloxy)hexanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a derivative of L-rhamnose, a naturally occurring deoxy sugar found in many plants and some bacteria. The TMS (trimethylsilyl) group is used to protect the hydroxyl groups of L-rhamnose, making it more stable and easier to analyze using techniques such as gas chromatography and mass spectrometry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5S)-2,3,4,5-tetrakis(trimethylsilyloxy)hexanal typically involves the protection of the hydroxyl groups of L-rhamnose with trimethylsilyl groups. This can be achieved by reacting L-rhamnose with a trimethylsilylating agent such as trimethylsilyl chloride (TMSCl) in the presence of a base like pyridine . The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the TMS groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R,4S,5S)-2,3,4,5-tetrakis(trimethylsilyloxy)hexanal can undergo various chemical reactions, including:
Oxidation: The TMS groups can be oxidized to form silanols.
Reduction: The TMS groups can be reduced back to the original hydroxyl groups.
Substitution: The TMS groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or ozone can be used for the oxidation of TMS groups.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for the reduction of TMS groups.
Substitution: Reagents such as halogenated silanes or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of TMS groups can yield silanols, while reduction can regenerate the original hydroxyl groups of L-rhamnose .
Aplicaciones Científicas De Investigación
(2R,3R,4S,5S)-2,3,4,5-tetrakis(trimethylsilyloxy)hexanal has several scientific research applications, including:
Chemistry: Used as a standard in gas chromatography and mass spectrometry for the analysis of carbohydrates.
Medicine: Investigated for its potential use in drug delivery systems and as a component of vaccines.
Industry: Used in the production of biosurfactants and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of (2R,3R,4S,5S)-2,3,4,5-tetrakis(trimethylsilyloxy)hexanal involves the interaction of its trimethylsilyl groups with various molecular targets. The TMS groups protect the hydroxyl groups of L-rhamnose, making it more stable and easier to analyze. In biological systems, the TMS groups can be removed to release the active L-rhamnose, which can then participate in glycosylation reactions and other biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
L-Fucose, 4TMS derivative: Similar in structure to (2R,3R,4S,5S)-2,3,4,5-tetrakis(trimethylsilyloxy)hexanal but derived from L-fucose.
Mannose, 6-deoxy-2,3,4,5-tetrakis-O-(trimethylsilyl)-, L-: Another TMS derivative of a deoxy sugar.
Uniqueness
This compound is unique due to its specific structure and the presence of trimethylsilyl groups, which provide stability and facilitate analysis. Its applications in various fields, including chemistry, biology, medicine, and industry, highlight its versatility and importance in scientific research .
Propiedades
Número CAS |
19127-15-2 |
|---|---|
Fórmula molecular |
C18H44O5Si4 |
Peso molecular |
452.885 |
Nombre IUPAC |
(2R,3R,4S,5S)-2,3,4,5-tetrakis(trimethylsilyloxy)hexanal |
InChI |
InChI=1S/C18H44O5Si4/c1-15(20-24(2,3)4)17(22-26(8,9)10)18(23-27(11,12)13)16(14-19)21-25(5,6)7/h14-18H,1-13H3/t15-,16-,17-,18-/m0/s1 |
Clave InChI |
HZBOSAPUGYAKKA-XSLAGTTESA-N |
SMILES |
CC(C(C(C(C=O)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-[(1R,2R,5S,6S,9S,11R,12R,14S,15S,18S)-6-(furan-3-yl)-5,12,16,16-tetramethyl-8,13-dioxo-7,10,17,20-tetraoxahexacyclo[12.4.2.01,15.02,12.05,11.09,11]icosan-18-yl]acetate](/img/structure/B579077.png)
![(1S,5R)-1,3,5-trimethyl-2,4,6,8,9-pentathiatricyclo[3.3.1.13,7]decane](/img/structure/B579081.png)



![2,2-Dimethyl-3,4-dihydrobenzo[h]chromen-6-ol](/img/structure/B579085.png)





![[(3aR,4R,6S,7S,7aS)-2,2,6-trimethyl-4-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] methanesulfonate](/img/structure/B579096.png)


